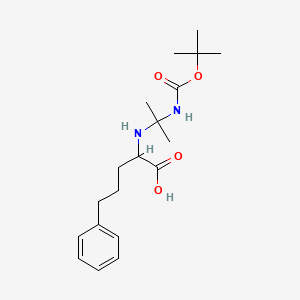![molecular formula C8H7BrClN3S B13072063 1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13072063.png)
1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine is a synthetic organic compound that features a unique combination of bromothiophene and pyrazole moieties
Preparation Methods
The synthesis of 1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a bromothiophene derivative with a pyrazole derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.
Chemical Reactions Analysis
1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine include other bromothiophene and pyrazole derivatives. For example:
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of bromothiophene and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7BrClN3S |
|---|---|
Molecular Weight |
292.58 g/mol |
IUPAC Name |
1-[(2-bromothiophen-3-yl)methyl]-4-chloropyrazol-3-amine |
InChI |
InChI=1S/C8H7BrClN3S/c9-7-5(1-2-14-7)3-13-4-6(10)8(11)12-13/h1-2,4H,3H2,(H2,11,12) |
InChI Key |
DCNDISQHXQHHOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CN2C=C(C(=N2)N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


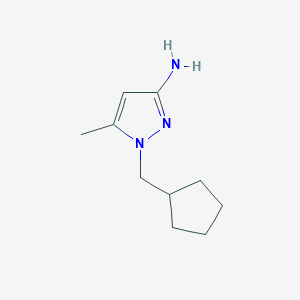

![Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B13072002.png)


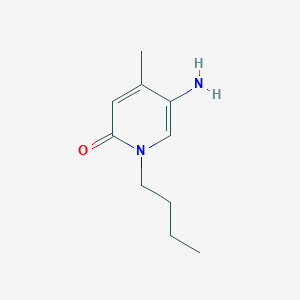
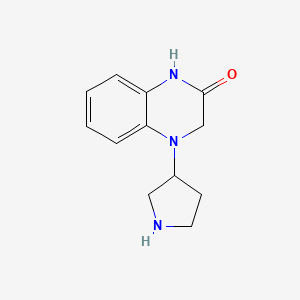


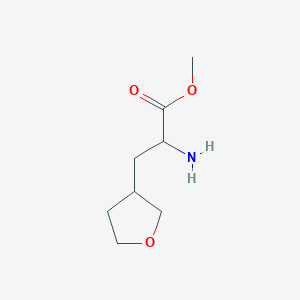


![5-[(Dimethylamino)methylidene]-4,5,6,7-tetrahydro-1-benzofuran-4-one](/img/structure/B13072067.png)
